molecular formula C5H11ClO2 B1582337 2-(2-Methoxyethoxy)ethyl chloride CAS No. 52808-36-3

2-(2-Methoxyethoxy)ethyl chloride

Cat. No. B1582337
CAS RN: 52808-36-3
M. Wt: 138.59 g/mol
InChI Key: JIQXRLOYKOJECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Methoxyethoxy)ethyl chloride” is a chemical compound used as a reagent in various organic syntheses . It is a clear, colorless to yellowish liquid .


Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxyethoxy)ethyl chloride” were not found, it is used as a reagent in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyethoxy)ethyl chloride” includes a total of 18 bonds. There are 7 non-H bonds, 4 rotatable bonds, and 2 ether (aliphatic) .


Chemical Reactions Analysis

“2-(2-Methoxyethoxy)ethyl chloride” is used in various chemical reactions. For example, it is used in the synthesis of acyclic nucleosides of thieno [2,3-d] pyrimidine derivatives .


Physical And Chemical Properties Analysis

“2-(2-Methoxyethoxy)ethyl chloride” has a boiling point of 169 °C (Press: 744 Torr) and a density of 1.0562 g/cm3 (Temp: 16 °C) .

Scientific Research Applications

Summary of the Application

Polyphosphazenes are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable . 2-(2-Methoxyethoxy)ethyl chloride is used in the synthesis of a degradable polyphosphazene, specifically poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP) .

Methods of Application

The synthesis of MEEP is carried out in two steps :

  • In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .

Results or Outcomes

The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR) . The potential applications of this study are applicable for biomedical applications such as drug delivery .

2. Biomedical Applications: Poly(MEO2MA) Networks

Summary of the Application

Copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (poly(MEO2MA)) are regarded as bioinert replacements of poly(N-isopropylacrylamide) in some biomedical applications . Networks of poly(MEO2MA) of various architecture form thermo-responsive hydrogels .

Methods of Application

The study focuses on the relaxation processes observed above the glass transition temperature (Tg) in poly(MEO2MA)-based networks of various architecture .

Results or Outcomes

The α process assigned to the segmental motions of poly(MEO2MA) is independent of the polymer topology and the glass transition temperature, Tg, associated with this process equals 235–236 K for all investigated systems . The α′ relaxation observed above Tg by dynamical mechanical analysis is assigned to the sub-Rouse process. It strongly depends on the polymer network architecture and slows down by four orders of magnitude upon network formation .

3. Synthesis of Acyclic Nucleosides of Thieno [2,3-d] Pyrimidine Derivatives

Summary of the Application

2-Chloroethyl methyl ether (2-Methoxyethyl chloride) is used in the synthesis of acyclic nucleosides of thieno [2,3-d] pyrimidine derivatives .

Results or Outcomes

The outcomes of this application are the acyclic nucleosides of thieno [2,3-d] pyrimidine derivatives .

4. Organic Synthesis

Summary of the Application

1-Chloro-2-(2-methoxyethoxy)ethane, which is another name for 2-(2-Methoxyethoxy)ethyl chloride, is a useful reactant in organic synthesis .

Results or Outcomes

The outcomes of this application are various organic compounds synthesized using 2-(2-Methoxyethoxy)ethyl chloride as a reactant .

5. Synthesis of Unprotected α/β-Amino Acid N-Carboxyanhydrides

Summary of the Application

2-(2-Methoxyethoxy)ethyl chloride is used in the synthesis of unprotected α/β-amino acid N-carboxyanhydrides (NCA), which are a family of biomimetic materials with vast biomedical applications .

Methods of Application

The method employs propylene oxide or epichlorohydrin as an inexpensive and ultra-fast scavenger of hydrogen chloride to prevent NCA from acid-catalyzed decomposition under moist conditions .

Results or Outcomes

The broad scope and outstanding functional group tolerance of the method are demonstrated by the successful synthesis of more than 30 different NCAs, including many otherwise inaccessible compounds with reactive functional groups .

6. Synthesis of Various Organic Compounds

Summary of the Application

1-Chloro-2-(2-methoxyethoxy)ethane, another name for 2-(2-Methoxyethoxy)ethyl chloride, is a useful reactant in organic synthesis .

Results or Outcomes

The outcomes of this application are various organic compounds synthesized using 2-(2-Methoxyethoxy)ethyl chloride as a reactant .

Safety And Hazards

Handling “2-(2-Methoxyethoxy)ethyl chloride” requires precautions. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for “2-(2-Methoxyethoxy)ethyl chloride” were not found, it continues to be a useful reactant in organic synthesis .

properties

IUPAC Name

1-(2-chloroethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQXRLOYKOJECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52972-83-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52972-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6068808
Record name Ethane, 1-(2-chloroethoxy)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)ethyl chloride

CAS RN

52808-36-3
Record name 1-(2-Chloroethoxy)-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52808-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethoxy)-2-methoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052808363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyethoxy)ethyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethane, 1-(2-chloroethoxy)-2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethane, 1-(2-chloroethoxy)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-(2-methoxyethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-CHLOROETHOXY)-2-METHOXYETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H879VVT5E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethoxy)ethyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethoxy)ethyl chloride
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyethoxy)ethyl chloride
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyethoxy)ethyl chloride
Reactant of Route 5
2-(2-Methoxyethoxy)ethyl chloride
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyethoxy)ethyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.